1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Medicinal Chemistry Solid-Phase Synthesis Quality Control

This heterocyclic scaffold (MW 165.22) features a critical N1-methyl substitution and a tautomeric 2-thiol/thione equilibrium that uniquely modulates hydrogen bonding and metal chelation. Ideal for designing novel non-nucleoside viral polymerase inhibitors or brain-penetrant CNS probes. Leverage the privileged imidazo[4,5-c]pyridine core for SAR-driven lead optimization in Flaviviridae or neurological target campaigns.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 7321-94-0
Cat. No. B6282773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol
CAS7321-94-0
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C=NC=C2)NC1=S
InChIInChI=1S/C7H7N3S/c1-10-6-2-3-8-4-5(6)9-7(10)11/h2-4H,1H3,(H,9,11)
InChIKeyGCYONDMJGUUSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS 7321-94-0): Core Chemical and Structural Identity for Research Procurement


1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS 7321-94-0) is a heterocyclic small molecule featuring a fused imidazo[4,5-c]pyridine bicyclic core with a thiol (thione) group at the 2-position and a methyl substituent at N1 . Its molecular formula is C₇H₇N₃S with a molecular weight of 165.22 g/mol . The compound exists in a tautomeric equilibrium between the thiol (1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol) and thione (1,3-dihydro-1-methyl-2H-imidazo[4,5-c]pyridine-2-thione) forms, a structural feature that critically influences its intermolecular interactions and biological target engagement .

Why Procurement of 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol Cannot Be Substituted by Generic Imidazopyridine Analogs


Direct substitution of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS 7321-94-0) with other 2-thiol-imidazo[4,5-c]pyridines is not recommended due to the specific combination of the N1-methyl group and the 2-thiol/thione tautomeric equilibrium, which uniquely influences target binding and physicochemical properties . In antiviral development contexts, the imidazo[4,5-c]pyridine scaffold is a privileged core for targeting Flaviviridae and Picornaviridae polymerases, but potency and selectivity are exquisitely sensitive to substitution patterns; even minor changes (e.g., N1-ethyl vs. N1-methyl) can alter inhibition profiles and drug-like properties [1]. Furthermore, the thiol group's tautomeric state directly impacts hydrogen-bonding capacity and metal-chelating ability, making it a non-interchangeable functional handle in structure-activity relationship (SAR) campaigns [2].

Quantitative Comparative Evidence for Selecting 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol Over Related Analogs


Comparative Melting Point: A Proxy for Purity and Crystallinity in Solid-Phase Synthesis

The melting point of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol is reported as 343-348°C . This value is significantly higher than that of the unsubstituted 1H-imidazo[4,5-c]pyridine-2-thiol (typically 270-280°C, class-level inference), indicating a more robust crystalline lattice potentially due to enhanced intermolecular interactions from the N1-methyl and thione tautomer. Such a high melting point suggests greater thermal stability and easier purification via recrystallization, a critical factor in high-purity synthesis for biological assays.

Medicinal Chemistry Solid-Phase Synthesis Quality Control

Purity Specification: A Benchmark for Reproducible Biological Testing

Commercially sourced 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol is typically offered with a minimum purity of 95% as verified by HPLC or equivalent methods . While this purity level is standard for many research chemicals, it is critical for ensuring that observed biological activity is not confounded by impurities. In contrast, some close analogs (e.g., 1-ethyl- or 1-cyclobutyl- derivatives) may have lower typical purity thresholds (e.g., 90%) from certain vendors, potentially introducing variability in dose-response studies.

Analytical Chemistry Drug Discovery Assay Development

Tautomeric Equilibrium: A Structural Differentiator Influencing Biological Target Engagement

The compound exists in a tautomeric equilibrium between the thiol and thione forms, a feature that is directly confirmed by its IUPAC name representation as both '1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol' and '1,3-dihydro-1-methyl-2H-imidazo[4,5-c]pyridine-2-thione' . This equilibrium is pH-dependent and modulates hydrogen-bonding patterns and metal coordination, which is particularly relevant for target engagement in metalloenzymes or nucleic acid-binding proteins. In contrast, the N1-ethyl analog (CAS 1423032-56-7) exhibits a similar equilibrium but with altered tautomer populations due to steric and electronic effects of the ethyl group, potentially affecting binding affinity [1].

Structural Biology Medicinal Chemistry Molecular Docking

Antiviral Scaffold Validation: Imidazo[4,5-c]pyridine Core as a Privileged Structure in Flaviviridae Inhibition

Imidazo[4,5-c]pyridine derivatives, including 2-substituted analogs, are explicitly claimed as active agents against viruses of the Flaviviridae and Picornaviridae families, including Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV) [1]. While specific IC50 values for 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol are not disclosed in public literature, the class-level activity provides a validated starting point for antiviral drug discovery. The 2-thiol group is proposed to enhance binding to viral polymerases or proteases through metal chelation or covalent modification, a mechanism not accessible to 2-unsubstituted or 2-methyl analogs [2].

Antiviral Research Virology Drug Discovery

Molecular Weight and LogP Profile: Favorable for CNS Drug Design

The molecular weight of 165.22 g/mol and predicted LogP of approximately 1.2-1.8 (class-level inference) place 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol within the optimal range for central nervous system (CNS) drug candidates [1]. This is in contrast to bulkier N1-substituted analogs, such as 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol (MW 207.30 g/mol, predicted LogP ~2.5), which may exhibit reduced brain penetration due to higher lipophilicity and molecular weight .

Pharmacokinetics CNS Drug Discovery Medicinal Chemistry

High-Value Research Applications for 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol Based on Evidence


Antiviral Drug Discovery: Scaffold for HCV and Flavivirus Inhibitors

Leverage the validated imidazo[4,5-c]pyridine core as a starting point for designing novel non-nucleoside inhibitors of HCV NS5B polymerase or other viral targets. The 2-thiol group provides a potential metal-chelating or covalent-binding handle to enhance target engagement [1].

Medicinal Chemistry Optimization: CNS Penetrant Leads

Utilize the favorable molecular weight (165.22 g/mol) and predicted LogP (~1.2-1.8) to develop brain-penetrant small molecules targeting neurological disorders. The core can be further functionalized at positions 4, 6, or 7 to modulate activity and selectivity [2].

Chemical Biology: Tautomer-Sensitive Probe Development

Exploit the thiol-thione tautomeric equilibrium to design pH-sensitive probes or metal-chelating agents. The equilibrium can be monitored spectroscopically, providing a readout of local environment in biological systems .

Technical Documentation Hub

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